molecular formula C13H19ClN2 B2500494 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride CAS No. 1946021-33-5

3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride

Cat. No.: B2500494
CAS No.: 1946021-33-5
M. Wt: 238.76
InChI Key: OXSSVXVRVJCYGV-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the spiro ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable spirocyclic precursor in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The spirocyclic structure of the compound allows for unique interactions with these targets, contributing to its distinctive pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3,7-diazaspiro[3.4]octane
  • 3-Benzyl-3,7-diazaspiro[3.4]octane hydrobromide
  • 3-Benzyl-3,7-diazaspiro[3.4]octane sulfate

Uniqueness

3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13;/h1-5,14H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSVXVRVJCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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